molecular formula C19H19FN4O2S B2993462 1-(1-((2-fluorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034291-01-3

1-(1-((2-fluorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No. B2993462
CAS RN: 2034291-01-3
M. Wt: 386.45
InChI Key: CIVUZEFVBBKILA-UHFFFAOYSA-N
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Description

1-(1-((2-fluorobenzyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a chemical compound that has gained significant attention in the scientific research community. This compound is a member of the triazole family and has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Antibacterial and Surface Activity

Research highlights the synthesis of 1,2,4-triazole derivatives demonstrating both antimicrobial activity and potential as surface-active agents. The methodology involves using sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) as a precursor for synthesizing biologically active heterocycles. These derivatives exhibit notable antibacterial properties and can serve as effective surface-active compounds (R. El-Sayed, 2006).

Caspase-3 Inhibition

In the realm of medicinal chemistry, 1,2,3-triazole compounds have been identified as potent inhibitors against caspase-3, an enzyme critical for apoptosis. Through the Huisgen cycloaddition reaction, disubstituted 1,2,3-triazoles were prepared and evaluated, revealing competitive inhibitory mechanisms against caspase-3. This showcases the compound's potential in therapeutic applications, particularly in disease models where caspase-3 plays a pivotal role (Yang Jiang & Trond Vidar Hansen, 2011).

Novel Synthesis Approaches

The application of 1-sulfonyl 1,2,3-triazole in organic synthesis has led to novel methodologies for producing biologically relevant compounds. For instance, α-Imino rhodium carbenoids derived from 1-sulfonyl 1,2,3-triazole have been used in cycloaddition reactions with ketene silyl acetal, providing a new synthesis route for 3-pyrrolin-2-one. This approach demonstrates broad substrate scope and opens up possibilities for synthesizing a wide range of compounds with potential biological activities (R. Ran et al., 2014).

Anticancer Activity

A series of novel triazole derivatives were synthesized and evaluated for their anticancer activities against various cancer cell lines. Among these compounds, specific derivatives exhibited significant activity, highlighting the potential of 1,2,3-triazole-based compounds in cancer therapy. This research underscores the versatility of triazole derivatives in medicinal chemistry, offering new avenues for the development of anticancer drugs (H. Bollikolla et al., 2020).

properties

IUPAC Name

1-[1-[(2-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c20-18-9-5-4-8-16(18)14-27(25,26)23-11-10-17(12-23)24-13-19(21-22-24)15-6-2-1-3-7-15/h1-9,13,17H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVUZEFVBBKILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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